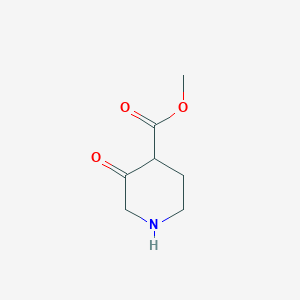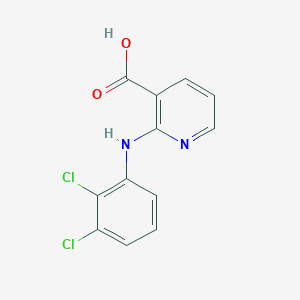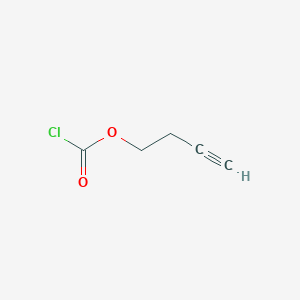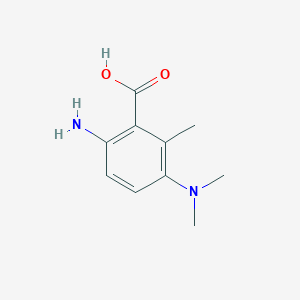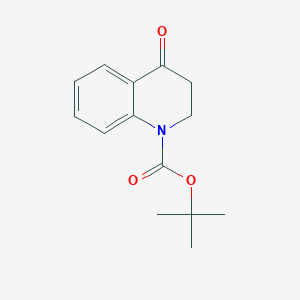
Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives closely related to tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate often involves chemoselective tert-butoxycarbonylation reactions. For example, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been utilized as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols under mild conditions without the need for a base, proceeding chemoselectively and in high yield (Ouchi et al., 2002). This method emphasizes the versatility and efficiency of such compounds in organic synthesis.
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates, have been characterized using techniques like 1H NMR, 13C NMR spectroscopy, and single-crystal X-ray crystallography. These studies provide insight into the stereochemical and structural aspects of these molecules, highlighting their complex interactions and stability in solid form (Hayani et al., 2020).
Chemical Reactions and Properties
Chemical transformations involving tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate showcase the reactivity of such compounds. For example, reactions with maleic anhydride form complex derivatives through Diels-Alder reactions, demonstrating the reactive nature and versatility of these compounds in synthesizing structurally diverse molecules (Moskalenko & Boev, 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis of Marine Drugs : 4H-Chromene-2-carboxylic acid ester derivatives, including compounds related to Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, have been studied for their potential in antitumor antibiotic tetrahydroisoquinoline natural products. These compounds show promise in structural-activity relationship studies due to their structural similarity to renieramycin M (Li et al., 2013).
Formation of 1,2-Dihydroquinoline Derivatives : Reactions of methyl 3-(arylamino)acrylates with hydrogen iodide produce 1,2-dihydroquinoline-3-carboxylic acid derivatives. This reaction is efficient in bulky tert-butyl alcohol and has various applications in synthesizing substituted phenyl ring compounds with different substituents (Matsumoto et al., 2010).
Chemical Transformations for Drug Development : Studies on tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which is structurally related to Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate, have explored its reactions with various reagents. These transformations are crucial for synthesizing complex molecules for pharmaceutical applications (Moskalenko & Boev, 2014).
Tert-butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), related to the compound of interest, is used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. This reaction is significant in the synthesis of protected intermediates for further chemical transformations (Saito et al., 2006).
Antituberculosis and Antimalarial Applications : Some derivatives have shown significant activity against Mycobacterium tuberculosis strains and Plasmodium falciparum, indicating their potential as therapeutic agents for tuberculosis and malaria (Guerrini et al., 2013); (O’Neill et al., 2009).
Eigenschaften
IUPAC Name |
tert-butyl 4-oxo-2,3-dihydroquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-9-8-12(16)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOUBFGWSHWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634022 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
CAS RN |
179898-00-1 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5-Cyclohexadien-1-one, 4-hydroxy-3-(1-hydroxyethyl)-4-methyl-, [R-(R*,R*)]-](/img/structure/B65046.png)
![5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B65047.png)



